Bis(14-thiadaunomycin)

Description

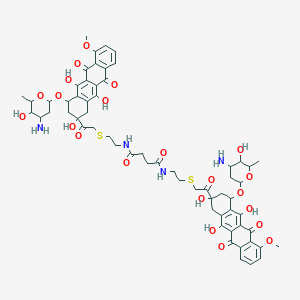

Bis(14-thiadaunomycin) is a synthetic bis-anthracycline derivative derived from the parent compound daunomycin (also known as daunorubicin), a well-established chemotherapeutic agent. Synthesized and characterized via advanced analytical techniques such as $^{13}\text{C}$-NMR and reversed-phase high-performance liquid chromatography (HPLC), this compound exhibits unique structural modifications, including a sulfur-containing moiety at the 14-position of the aglycone ring system .

A defining feature of Bis(14-thiadaunomycin) is its self-association behavior in aqueous solutions, which enhances its stability and influences its pharmacokinetic properties. Unlike daunomycin, which intercalates into DNA as a monomer, Bis(14-thiadaunomycin) demonstrates bis-intercalation—a mode of DNA binding where two drug molecules simultaneously insert their planar chromophores into adjacent base pairs. This mechanism results in a 200-fold increase in DNA residence time compared to daunomycin, suggesting superior DNA-binding affinity and prolonged target engagement .

Despite these advantages, in vitro studies using V79 Chinese hamster ovarian leukemia cells revealed a paradoxical reduction in cytotoxicity relative to daunomycin, despite comparable cellular uptake levels. This discrepancy underscores the complex relationship between DNA-binding kinetics and therapeutic efficacy, a topic explored in depth by Skorobogaty et al. (1988) .

Properties

CAS No. |

116978-91-7 |

|---|---|

Molecular Formula |

C62H70N4O22S2 |

Molecular Weight |

1287.4 g/mol |

IUPAC Name |

N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide |

InChI |

InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70) |

InChI Key |

QRRWKTLCKQSSAZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |

Synonyms |

bis(14-thiadaunomycin) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

DNA Binding Kinetics: Bis(14-thiadaunomycin) exhibits a 200-fold longer DNA residence time than daunomycin due to its bis-intercalative binding mode.

Cytotoxicity Paradox: The reduced cytotoxicity of Bis(14-thiadaunomycin) may stem from altered intracellular trafficking, delayed drug activation, or impaired topoisomerase II inhibition—a mechanism critical for daunomycin’s activity .

Pharmacodynamic Implications : The study highlights that DNA-binding affinity alone is insufficient to predict therapeutic efficacy , emphasizing the need to optimize pharmacokinetic and pharmacodynamic interplay in anthracycline design .

Mechanistic Insights

Daunomycin’s cytotoxicity primarily arises from DNA intercalation, topoisomerase II inhibition, and free radical generation. This hypothesis aligns with observations of prolonged DNA binding but reduced cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.